molecular formula C4H10N2O B1211377 Trimethylurea CAS No. 632-14-4

Trimethylurea

Cat. No. B1211377
CAS RN: 632-14-4
M. Wt: 102.14 g/mol
InChI Key: COSWCAGTKRUTQV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of trimethylurea involves chemical reactions that incorporate methyl groups into the urea structure. Although specific details on the synthesis of this compound itself are scarce, related compounds such as polyureas and other urea derivatives have been synthesized through reactions with diisocyanates and other starting materials. For example, polyureas have been synthesized by reacting aniline trimer with different diisocyanates, showing the versatility of urea compounds in synthesis processes (Liu, Zhang, & Xu, 2011).

Molecular Structure Analysis

The molecular structure of this compound, similar to its related compounds, is expected to showcase a planar configuration around the carbonyl carbon atom due to the nature of the urea group. The electron diffraction studies of trimethyl(silylmethylene)phosphorane, a related compound, revealed bond lengths and angles that suggest a planar configuration around the central carbon atom, which could be analogous to this compound's structure (Ebsworth, Rankin, Zimmer-Gasser, & Schmidbaur, 1980).

Chemical Reactions and Properties

This compound, like other urea derivatives, can undergo various chemical reactions, including interactions with isocyanates, alcohols, and other reactive compounds. For instance, reactions of trimethylaluminum with secondary arsines produced compounds with six-membered Al-As rings, demonstrating the reactive versatility of trimethyl groups in organometallic chemistry (Cooke, Purdy, Wells, & White, 1996).

Physical Properties Analysis

The physical properties of this compound, such as solubility, melting point, and boiling point, are influenced by its molecular structure. While specific data on this compound is not readily available, the study of related compounds, such as trimethyltin chloride, provides insights into the volatility and stability of trimethylated compounds. Trimethyltin chloride, for example, is known for its high volatility and serves as a key starting material in the synthesis of various organotin derivatives (Hossain, Lefferts, Molloy, Helm, & Zuckerman, 1979).

Chemical Properties Analysis

The chemical properties of this compound, such as reactivity and stability, are crucial for its applications in synthesis and other chemical processes. For instance, trimethylsilyl derivatives are commonly used in silylation reactions to increase the volatility and stability of organic compounds, highlighting the significance of trimethyl groups in enhancing the chemical properties of compounds (Little, 1999).

Scientific Research Applications

Latent Fluorophore Development

  • Application: Trimethylurea is utilized in the development of latent fluorophores. These fluorophores, based on a trimethyl lock, offer distinct advantages in biological environments. They remain stable but rapidly yield visible compounds upon specific hydrolysis in human cells, making them valuable for biological research and medical diagnostics.
  • References: (Chandran, Dickson, & Raines, 2005)

Synthesis of Pharmacological Tools

  • Application: this compound derivatives are used in synthesizing pharmacological tools like 15N-Hydroxyurea. This synthesis is vital for creating compounds used in various medical research applications, demonstrating the chemical's versatility in drug development processes.
  • References: (Yasaki, Xu, & King, 2000)

Drug Delivery Research

  • Application: In the field of controlled drug delivery, this compound-based compounds like poly(acetal urethane) are investigated for their pH-sensitive, acid-degradable properties. This research is pivotal in developing more efficient and targeted drug delivery systems, especially for anticancer drugs.
  • References: (Huang et al., 2015)

Neurodegeneration Research

  • Application: Although not directly involving this compound, related compounds like Trimethyltin (TMT) are used to create in vivo rodent models for studying neurodegeneration, particularly in the hippocampus. This research is crucial for understanding diseases like temporal lobe epilepsy and developing therapeutic interventions.
  • References: (Lee et al., 2016)

Polymer Research for Industrial Applications

  • Application: this compound derivatives are involved in the synthesis of polyurethanes used in industrial applications. Studies on these compounds focus on understanding their reactivity and properties, which is essential for developing advanced materials in coatings, adhesives, and more.
  • References: (Möller & Moritz, 2006)

Encapsulation Research

  • Application: this compound derivatives are employed in selective pairwise encapsulation studies, which have implications in chemistry and biology for targeted delivery and controlled release of substances.
  • References: (Gil-Ramírez, Chas, & Ballester, 2010)

Safety Evaluation in Food Contact Materials

  • Application: Research has been conducted on the safety evaluation of this compound-related compounds, like trimethyl trimellitate, in the context of food contact materials. This is essential for ensuring consumer safety in the food and beverage industry.
  • References: (Flavourings, 2011)

Safety and Hazards

Trimethylurea should be handled with care. Avoid dust formation, breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition .

Future Directions

Computational prediction and modeling approaches are expected to continue to be advanced and exploited, given the increasing sophistication and robustness of predictive methods compared to the costs, time, and resources required for experimental studies .

properties

IUPAC Name

1,1,3-trimethylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2O/c1-5-4(7)6(2)3/h1-3H3,(H,5,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COSWCAGTKRUTQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80212548
Record name N,N',N'-Trimethylurea
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Molecular Weight

102.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

632-14-4
Record name N,N,N′-Trimethylurea
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Record name N,N',N'-Trimethylurea
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Record name Trimethylurea
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Record name N,N',N'-Trimethylurea
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Record name Trimethylurea
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Record name TRIMETHYLUREA
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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